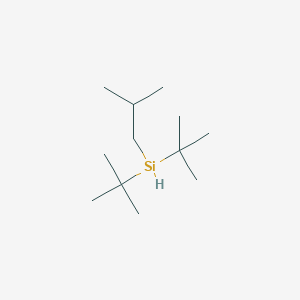
Ditert-butyl(2-methylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .
Industrial Production Methods
In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different alkyl or aryl groups.
Substitution: Compounds with different functional groups replacing the tert-butyl or isobutyl groups.
Wissenschaftliche Forschungsanwendungen
Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylsilane: Similar structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.
Uniqueness
Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C12H28Si |
|---|---|
Molekulargewicht |
200.44 g/mol |
IUPAC-Name |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
InChI-Schlüssel |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


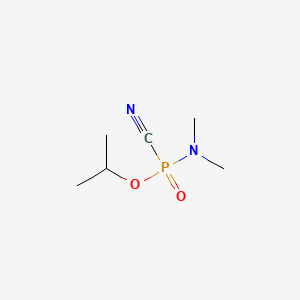

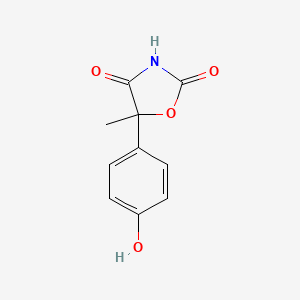
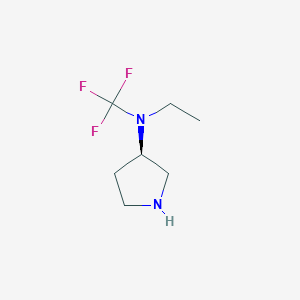
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)

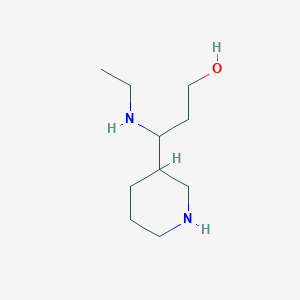
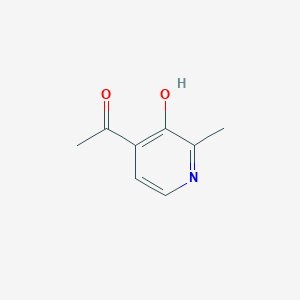
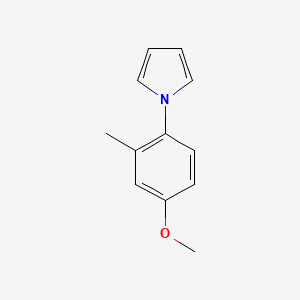

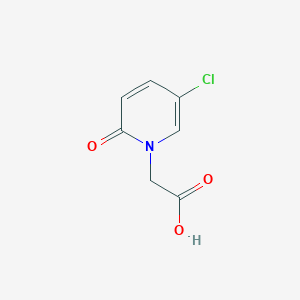
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

